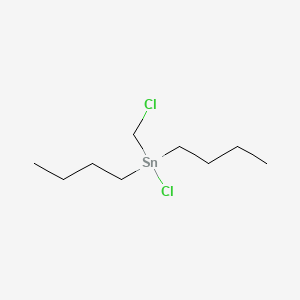

Dibutylchloro(chloromethyl)tin

Description

Dibutylchloro(chloromethyl)tin (CAS: 61553-17-1; molecular formula: C₉H₂₀Cl₂Sn) is an organotin compound characterized by a central tin atom bonded to two butyl groups, one chlorine atom, and one chloromethyl group. Its structure confers reactivity useful in industrial applications, such as polymer stabilization and catalysis. Organotin compounds are widely employed in the production of polyvinyl chloride (PVC) as heat stabilizers, but their specific roles depend on substituent groups and molecular geometry.

Properties

CAS No. |

61553-17-1 |

|---|---|

Molecular Formula |

C9H20Cl2Sn |

Molecular Weight |

317.9 g/mol |

IUPAC Name |

dibutyl-chloro-(chloromethyl)stannane |

InChI |

InChI=1S/2C4H9.CH2Cl.ClH.Sn/c2*1-3-4-2;1-2;;/h2*1,3-4H2,2H3;1H2;1H;/q;;;;+1/p-1 |

InChI Key |

XWFCEWFXSQFZPI-UHFFFAOYSA-M |

SMILES |

CCCC[Sn](CCCC)(CCl)Cl |

Canonical SMILES |

CCCC[Sn](CCCC)(CCl)Cl |

Other CAS No. |

61553-17-1 |

Synonyms |

dibutylchloro(chloromethyl)tin dibutylchloro(chloromethyl)tin, 3H-labeled dibutylchloromethyltin chloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares Dibutylchloro(chloromethyl)tin with structurally related organotin compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Chlorine Content | Key Structural Features |

|---|---|---|---|---|

| This compound | C₉H₂₀Cl₂Sn | 317.65 | 2 Cl atoms | Butyl groups, chloromethyl substituent |

| Dibutyltin dichloride (DBTC) | C₈H₁₈Cl₂Sn | 303.62 | 2 Cl atoms | Two butyl groups, two Cl substituents |

| Diisobutyltin dichloride | C₈H₁₈Cl₂Sn | 303.62 | 2 Cl atoms | Branched isobutyl groups |

| Tributyltin chloride | C₁₂H₂₇ClSn | 325.51 | 1 Cl atom | Three butyl groups, one Cl substituent |

Key Observations :

Analytical Differentiation

Chromatographic retention times and spectroscopic data help distinguish these compounds:

- Gas Chromatography : Dibutyltin dichloride derivatives (e.g., dibutyldiethyltin) elute at 9.2 min, whereas tributyltin chloride derivatives elute at 10.7 min .

- Infrared Spectroscopy : The chloromethyl group in this compound produces distinct C-Cl stretching vibrations (~550–600 cm⁻¹) absent in DBTC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.